molecular formula C12H10N2OS2 B8357484 5-Amino-6-(2-thiazolylthio)-1-indanone

5-Amino-6-(2-thiazolylthio)-1-indanone

Cat. No. B8357484
M. Wt: 262.4 g/mol
InChI Key: UPVRCSGNNCCKNI-UHFFFAOYSA-N
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Patent
US05409944

Procedure details

Iron powder (265 mg, 4.7 mmol), ammonium chloride (35 mg, 0.65 mmol) and the nitroindane from Step 7 (275 mg, 0.82 mmol) were mixed together in ethanol (5 ml) and water (2.5 mL). The mixture was refluxed for l h and then filtered through celite, washing the cake with EtOAc. The volatile, s were removed in vacuo and the residue was dissolved in EtOAc:CH2Cl2 (3:1), washed with brine and dried over MgSO4. Evaporation of the solvent left a residue that was purified by flash chromatography on silica gel (EtOAc:toluene:CH2Cl2 from 30:50:20 to 1:1:1 ) to give 150 mg of the title compound.
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Name
nitroindane
Quantity
275 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
265 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C1O[C:6]2([C:14]3[C:9](=[CH:10][C:11]([N+:21]([O-])=O)=[C:12]([S:15][C:16]4[S:17][CH:18]=[CH:19][N:20]=4)[CH:13]=3)[CH2:8][CH2:7]2)[O:5]C1>C(O)C.O.[Fe]>[NH2:21][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][C:12]=1[S:15][C:16]1[S:17][CH:18]=[CH:19][N:20]=1)[C:6](=[O:5])[CH2:7][CH2:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
nitroindane
Quantity
275 mg
Type
reactant
Smiles
C1COC2(CCC3=CC(=C(C=C23)SC=2SC=CN2)[N+](=O)[O-])O1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
265 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for l h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washing the cake with EtOAc
CUSTOM
Type
CUSTOM
Details
The volatile, s were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc:CH2Cl2 (3:1)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (EtOAc:toluene:CH2Cl2 from 30:50:20 to 1:1:1 )

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCC(C2=CC1SC=1SC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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